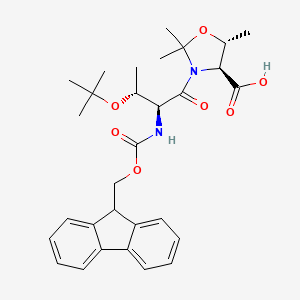

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

描述

Historical Context and Evolution of the Pseudoproline Strategy in Peptide Synthesis

The genesis of the pseudoproline strategy can be traced back to the pioneering work of Mutter and his collaborators, who sought to overcome the hurdles of peptide aggregation during SPPS. chempep.compeptide.com In 1995, Wöhr and Mutter first described pseudoprolines as a technique to disrupt secondary structures and enhance solubilization. chempep.com This innovation was a direct response to the often-encountered problems of low solvation and self-association of peptide chains, which can hinder coupling reactions and lead to diminished yields and purity of the final peptide product. chempep.com

The core issue addressed by the pseudoproline strategy is the formation of β-sheet structures, which are a primary cause of aggregation. chempep.com Traditional methods to mitigate this, such as altering external factors, had limited success. The introduction of N-substituted Hmb amino acid derivatives and pseudoprolines represented a significant leap forward by modifying the intrinsic properties of the peptide backbone itself. chempep.com The initial concept involved the creation of oxazolidine (B1195125) and thiazolidine (B150603) derivatives from serine, threonine, and cysteine, which mimic the ring structure of proline. chempep.com

A significant challenge with early pseudoproline monomers was the steric hindrance of the oxazolidine or thiazolidine ring system, which led to low yields when coupling subsequent amino acids. chempep.combachem.com To circumvent this, the development of pre-formed, suitably protected dipeptide derivatives, such as Fmoc-Xaa-Oxa/THz-OH, proved to be a more effective approach. chempep.combachem.com This evolution has established pseudoproline dipeptides as a powerful tool for improving the success rate of synthesizing long and otherwise difficult peptide sequences. chempep.com

Foundational Principles of Pseudoproline Mimicry and its Relevance in Modern Peptide Chemistry

The fundamental principle behind pseudoproline mimicry lies in its ability to induce a "kink" in the peptide backbone, similar to that of a natural proline residue. chempep.comadvancedchemtech.com This conformational disruption is achieved through the introduction of a cyclic oxazolidine or thiazolidine structure, which is formed from a serine, threonine, or cysteine residue. chempep.commdpi.com This structural modification favors the formation of a cis-amide bond with the preceding amino acid, which effectively breaks up the interchain hydrogen bonding responsible for the formation of β-sheet aggregates. chempep.com

The relevance of pseudoproline mimicry in modern peptide chemistry is multifaceted:

Enhanced Solubility and Coupling Efficiency : By preventing aggregation, pseudoprolines improve the solvation of the growing peptide chain in common SPPS solvents. chempep.commdpi.com This heightened solubility ensures better access to the N-terminal amino group for more efficient acylation, leading to higher yields and purer crude products. chempep.commdpi.com

Disruption of Secondary Structures : The primary role of pseudoprolines is to disrupt the formation of secondary structures, particularly β-sheets, which are a major cause of synthetic difficulties. chempep.commerckmillipore.com This disruption leads to more predictable acylation and deprotection kinetics. merckmillipore.com

Facilitation of Peptide Cyclization : The kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is conducive to ring closure. peptide.comadvancedchemtech.com This has been shown to increase the yields and accelerate the rates of cyclization reactions. peptide.comadvancedchemtech.com

Reversible Modification : The pseudoproline moiety is temporary and is cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide. chempep.comsigmaaldrich.com

However, it is important to note that under certain harsh conditions, such as elevated temperature and pressure in flow peptide synthesis, unexpected side reactions involving pseudoprolines, such as aspartimide formation, have been observed. mdpi.comnih.govresearchgate.net

Specific Role and Structural Significance of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH as a Specialized Building Block

This compound is a specialized dipeptide that embodies the principles of pseudoproline mimicry with specific structural features that enhance its utility. chemimpex.com The presence of the bulky tert-butyl (tBu) group on the first threonine residue provides stable side-chain protection, while the dimethylated pseudoproline moiety, derived from the second threonine, introduces the crucial backbone kink. chemimpex.com

The structural significance of this compound lies in its ability to stabilize peptide conformations, making it a valuable tool for the design of peptide-based therapeutics. chemimpex.com It is particularly useful in the synthesis of cyclic peptides and peptidomimetics, where precise conformational control is essential for biological activity. chemimpex.com By improving solubility and reducing susceptibility to enzymatic degradation, this compound contributes to enhancing the therapeutic potential of synthetic peptides. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1676104-73-6 | chemimpex.comadvancedchemtech.compeptide.comchempep.com |

| Molecular Formula | C₃₀H₃₈N₂O₇ | chemimpex.comadvancedchemtech.com |

| Molecular Weight | 538.64 g/mol | chemimpex.comadvancedchemtech.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Optical Rotation | [a]D²⁵ = 11 ± 2 º (C=1 in CH₂Cl₂) | chemimpex.com |

| Storage Conditions | Store at ≤ -4 °C | chemimpex.com |

Key Structural Features and their Functions

| Structural Feature | Function | Source |

|---|---|---|

| Fmoc Group | N-terminal protecting group, allows for stepwise peptide synthesis. | chemimpex.com |

| tBu Group | Side-chain protection for the first threonine residue, enhances stability. | chemimpex.com |

| Psi(Me,Me)pro Moiety | Dimethylated pseudoproline, induces a kink in the peptide backbone to prevent aggregation. | chemimpex.com |

The strategic incorporation of this compound into a peptide sequence is guided by empirical principles, such as placing it before hydrophobic regions and maintaining a spacing of at least two amino acids from other pseudoproline or proline residues. peptide.com The optimal spacing is generally considered to be five to six amino acids. peptide.commerckmillipore.com This careful placement maximizes its effectiveness in disrupting aggregation and facilitating the synthesis of complex and "difficult" peptides. peptide.commerckmillipore.com

Structure

3D Structure

属性

IUPAC Name |

(4S,5R)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O7/c1-17(38-29(3,4)5)24(26(33)32-25(27(34)35)18(2)39-30(32,6)7)31-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,16H2,1-7H3,(H,31,36)(H,34,35)/t17-,18-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPAPDDRSYFIHL-GEUPUMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H]([C@@H](C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Integration of Fmoc Thr Tbu Thr Psi Me,me Pro Oh

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OHmerckmillipore.comchempep.comsigmaaldrich.comacs.orgthieme-connect.deluxembourg-bio.com

The integration of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH into SPPS workflows necessitates the optimization of several parameters to maximize its benefits. These include enhancing coupling efficiency, ensuring complete and selective deprotection of the Fmoc group, and considering the compatibility with various solid supports. merckmillipore.comchempep.comthieme-connect.de The strategic placement of this pseudoproline dipeptide within a peptide sequence is crucial for disrupting the formation of secondary structures like β-sheets, which are a primary cause of aggregation and synthetic failure. bachem.commerckmillipore.comluxembourg-bio.com

Coupling Efficiency Enhancement with this compound in Challenging Sequencesmerckmillipore.comacs.org

The introduction of this compound is particularly advantageous in sequences prone to aggregation, where standard coupling reactions may be inefficient. merckmillipore.comacs.org The pseudoproline's ability to induce a "kink" in the peptide backbone disrupts inter-chain hydrogen bonding, thereby improving the solvation of the growing peptide chain and accessibility for subsequent coupling reactions. chempep.compeptide.com

The choice of coupling reagent is critical for achieving high coupling yields when incorporating this compound. While standard carbodiimide-mediated methods like those using N,N'-diisopropylcarbodiimide (DIC) can be effective, more advanced aminium/uronium salt-based reagents are often preferred for their superior efficiency and ability to overcome steric hindrance. acs.orgsigmaaldrich.comnih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , when used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA), is a highly effective activating agent for forming amide bonds. youtube.comwikipedia.orgthieme-connect.de It converts the carboxylic acid of the incoming amino acid into a highly reactive OAt-active ester, facilitating efficient coupling. wikipedia.org

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another commonly used coupling reagent that has demonstrated effectiveness in pseudoproline dipeptide couplings. sigmaaldrich.com

OxymaPure , an ethyl 2-cyano-2-(hydroxyimino)acetate, has emerged as a superior and safer alternative to traditional additives like HOBt (1-hydroxybenzotriazole). merckmillipore.comoxymapure.com It exhibits low racemization and high reactivity, especially when paired with DIC. oxymapure.comoxymapure.com The combination of DIC/OxymaPure has been shown to be an effective coupling method for pseudoproline-containing peptides. nih.gov

The selection of the optimal coupling reagent and strategy often depends on the specific peptide sequence and the scale of the synthesis.

Table 1: Comparison of Coupling Reagents for Pseudoproline Dipeptide Incorporation

| Coupling Reagent/System | Key Features & Advantages | Relevant Findings |

|---|---|---|

| DIC/OxymaPure | Safer alternative to HOBt-based systems; effective in minimizing side reactions and racemization. merckmillipore.comoxymapure.comoxymapure.com | Shown to be an effective coupling method for incorporating Fmoc-Ser(ψMe,Mepro)-OH. nih.gov The combination appears particularly efficacious with microwave heating. merckmillipore.com |

| HATU/DIPEA | Highly efficient for hindered couplings and complex sequences; forms a highly reactive OAt-active ester. youtube.comwikipedia.orgthieme-connect.de | Frequently used for both intermolecular and intramolecular amide bond formations, including the synthesis of cyclic peptides. wikipedia.org |

| HBTU/DIPEA | A well-established and effective coupling reagent for standard and challenging SPPS. sigmaaldrich.com | Used in protocols for the manual coupling of pseudoproline dipeptides. sigmaaldrich.com |

The kinetics of coupling this compound are favorably influenced by the pseudoproline moiety's ability to disrupt aggregation. chempep.comsigmaaldrich.com By preventing the formation of insoluble secondary structures, the N-terminal amine of the growing peptide chain remains accessible, leading to more predictable and faster acylation and deprotection kinetics. merckmillipore.comsigmaaldrich.com The mechanism of coupling involves the activation of the C-terminal carboxylic acid of the dipeptide by the chosen coupling reagent. For instance, with HATU/DIPEA, the carboxylic acid is deprotonated by DIPEA and then reacts with HATU to form a highly reactive OAt-active ester, which is subsequently attacked by the free N-terminal amine of the resin-bound peptide. youtube.comwikipedia.org

Chemoselective Deprotection of the Fmoc Group within Pseudoproline-Containing Sequencesmerckmillipore.comchempep.comthieme-connect.de

A critical step in SPPS is the selective removal of the temporary Fmoc protecting group without affecting the permanent side-chain protecting groups like tBu or the integrity of the pseudoproline ring. The standard method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The pseudoproline moiety is stable under these basic conditions, allowing for the chemoselective cleavage of the Fmoc group. chempep.comthieme-connect.de The oxazolidine (B1195125) ring of the pseudoproline is ultimately cleaved during the final deprotection step with strong acid, typically trifluoroacetic acid (TFA), which also removes the side-chain protecting groups and cleaves the peptide from the resin, thereby regenerating the native threonine residue. bachem.comchempep.com

Resin Matrix Compatibility and Loading Considerations for Pseudoproline Incorporation (e.g., Wang, Rink Amide resins)merckmillipore.com

The choice of solid support, or resin, is an important consideration in SPPS. This compound is compatible with a variety of commonly used resins. merckmillipore.com

Wang resin is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. biotage.comaltabioscience.com However, loading the first amino acid onto Wang resin can be challenging and may lead to racemization. biotage.com Therefore, using pre-loaded Wang resins is often recommended. altabioscience.com

Rink Amide resin is used for the synthesis of peptide amides. biotage.com The loading of the first amino acid onto Rink Amide resin is a straightforward amide bond formation, similar to subsequent coupling steps in the synthesis. biotage.com

When loading pseudoproline dipeptides onto trityl-based resins, which are sensitive to acid, specific protocols involving DIPEA in a mixture of DCM and DMF or NMP are recommended, often with an overnight reaction time to ensure complete loading. sigmaaldrich.com The loading of the resin can be determined photometrically by measuring the amount of Fmoc released upon treatment with piperidine. peptide.com

Table 2: Resin Compatibility and Loading Considerations

| Resin Type | C-Terminal Functionality | Loading Characteristics & Considerations |

|---|---|---|

| Wang Resin | Carboxylic Acid | Prone to racemization during loading of the first amino acid; pre-loaded resins are often preferred. biotage.comaltabioscience.com |

| Rink Amide Resin | Amide | Loading is a standard amide bond formation; generally considered easier to work with than Wang resin for the initial attachment. biotage.com |

| 2-Chlorotrityl Resin | Carboxylic Acid | Allows for mild cleavage conditions, preserving side-chain protecting groups; less prone to racemization during loading compared to Wang resin. biotage.com |

Overcoming Synthetic Challenges in Difficult Peptide Sequences through Pseudoproline Incorporationbachem.commerckmillipore.comacs.orgluxembourg-bio.com

The primary function of incorporating this compound is to mitigate the problems associated with "difficult" peptide sequences. These are typically sequences that are long, hydrophobic, or have a high propensity to aggregate. bachem.comresearchgate.net Peptide chain aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and impure products. sigmaaldrich.com

Disruption of Inter- and Intra-chain Aggregation Phenomena during Peptide Elongation

A primary obstacle in SPPS is the formation of inter- and intra-chain hydrogen bonds, which leads to the adoption of secondary structures like β-sheets. chempep.comnih.gov These structures are a major cause of peptide aggregation on the solid support, rendering the N-terminus of the growing peptide chain inaccessible for subsequent coupling reactions. chempep.combachem.com The introduction of pseudoproline dipeptides, including this compound, effectively mitigates this problem.

The mechanism of action involves the introduction of a "kink" into the peptide backbone, similar to that induced by a natural proline residue. chempep.com This is due to the oxazolidine ring of the pseudoproline, which favors a cis-amide bond with the preceding amino acid. chempep.compeptide.comthieme-connect.de This conformational constraint disrupts the regular hydrogen-bonding patterns required for the formation of stable β-sheet structures, thereby preventing aggregation. chempep.commerckmillipore.com By breaking up these aggregates, the growing peptide chain remains more accessible for subsequent synthetic steps. chempep.com The effectiveness of this approach has been demonstrated in the synthesis of numerous challenging peptides, where the incorporation of pseudoproline dipeptides has led to significantly improved outcomes.

Improvement of Solvation Properties of Peptide-Resin Complexes

The aggregation of peptide chains on the solid support not only hinders coupling reactions but also leads to poor solvation of the peptide-resin complex in the solvents commonly used for SPPS, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). chempep.comsigmaaldrich.com This poor solvation further exacerbates the problem of incomplete reactions.

By disrupting aggregation, pseudoproline dipeptides like this compound significantly improve the solvation of the growing peptide chain and the resin to which it is attached. chempep.comthieme-connect.de A better-solvated peptide-resin complex allows for more efficient diffusion of reagents to the reactive sites, leading to improved coupling and deprotection kinetics. chempep.commerckmillipore.com This enhancement in solubility is particularly beneficial for hydrophobic or aggregation-prone sequences. chempep.com The improved solubility of pseudoproline-containing peptide fragments also facilitates their use in convergent synthesis strategies, where peptide segments are coupled together in solution. peptide.com

Mitigation of Side Reactions and Impurity Formation (e.g., Aspartimide Formation)

A significant side reaction in Fmoc-based SPPS is the formation of aspartimide, which occurs when an aspartic acid residue is present in the peptide sequence. iris-biotech.de This intramolecular cyclization can lead to the formation of multiple impurities, including the desired peptide with a racemized or isomerized aspartic acid residue, which are often difficult to separate from the target product. nih.gov

The incorporation of a pseudoproline dipeptide adjacent to an aspartic acid residue can help to mitigate aspartimide formation. peptide.comiris-biotech.de The kink introduced by the pseudoproline disrupts the peptide conformation that is conducive to the intramolecular attack of the backbone amide on the aspartic acid side chain. iris-biotech.de For example, the use of Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH in place of the individual amino acids has been shown to block the formation of aspartimide and its byproducts. peptide.com While recent studies have noted that under harsh conditions pseudoprolines themselves can be associated with certain side reactions, their use under standard SPPS conditions is generally effective in improving the purity of the final peptide by reducing aspartimide-related impurities. chempep.com

Comparative Analysis of Pseudoproline Dipeptide versus Monomer Incorporation Strategies

The traditional and most common method for introducing a pseudoproline is through the use of a pre-formed dipeptide, such as this compound. wikipedia.org However, recent advancements have explored the direct incorporation of pseudoproline monomers. iris-biotech.denih.gov

Assessment of Synthetic Advantages and Limitations of Each Approach

The primary advantage of using pre-formed pseudoproline dipeptides is the circumvention of the sterically hindered coupling to the nitrogen of the oxazolidine ring. chempep.comiris-biotech.de This difficult coupling step often results in low yields when a monomer is used. chempep.comiris-biotech.de Dipeptide incorporation is generally more efficient and compatible with automated synthesis protocols. chempep.com

On the other hand, the use of pseudoproline monomers offers greater flexibility in the synthesis of peptides containing non-natural or rare amino acids, as the required dipeptide may not be commercially available or may be prohibitively expensive. iris-biotech.de Recent studies have shown that with modern coupling reagents and optimized protocols, the acylation of pseudoproline monomers can be achieved with good efficiency, making this a viable alternative in certain cases. iris-biotech.desci-hub.senih.gov

| Strategy | Advantages | Limitations |

| Dipeptide Incorporation | High coupling efficiency. chempep.com Compatible with automated synthesis. chempep.com Avoids difficult coupling to hindered nitrogen. chempep.comiris-biotech.de | Limited commercial availability of all possible dipeptide combinations. iris-biotech.de Higher cost for some specific dipeptides. |

| Monomer Incorporation | Greater synthetic flexibility. iris-biotech.de Potentially lower cost if the monomer is readily available. nih.gov | Sterically hindered coupling can lead to lower yields. chempep.comiris-biotech.de May require optimization of coupling conditions. iris-biotech.desci-hub.se |

Positional and Sequence-Specific Insertion Strategies for Optimal Outcome

The successful application of pseudoproline dipeptides relies heavily on their strategic placement within the peptide sequence. Empirical guidelines have been developed based on extensive research to maximize their effectiveness.

A general recommendation is to insert pseudoprolines approximately every 5-6 residues to effectively disrupt the formation of secondary structures throughout the peptide chain. peptide.commerckmillipore.com It is also advised to maintain a minimum of two amino acid residues between a pseudoproline and another pseudoproline or a natural proline residue. peptide.commerckmillipore.com Furthermore, placing a pseudoproline dipeptide just before a known hydrophobic or aggregation-prone region can significantly enhance solubility and coupling efficiency in that part of the sequence. peptide.com The successful synthesis of a 54-amino-acid fragment of caveolin-1, for example, was achieved by carefully optimizing the positioning of pseudoproline dipeptides. chempep.com Similarly, the synthesis of the highly aggregation-prone 68-amino-acid chemokine RANTES was facilitated by the combined use of a ChemMatrix resin and strategically placed pseudoproline dipeptides. chempep.com

Conformational Analysis and Structural Impact of the Psi Me,me Pro Moiety in Peptides

Influence on Peptide Backbone Conformation and Local Structural Motifs

The Ψ(Me,Me)pro moiety, derived from the condensation of a ketone with a threonine residue, serves as a reversible protecting group that also functions as a potent structure-disrupting element. epfl.ch Its presence within a peptide chain disrupts the formation of intermolecular β-sheet structures, which are often a source of aggregation and reduced solubility during peptide synthesis. epfl.ch The primary mechanism for this structural influence is the strong preference of the Ψ(Me,Me)pro system for a cis-amide bond with the preceding amino acid residue.

The enforced cis-amide bond induced by the Ψ(Me,Me)pro moiety acts as a "molecular hinge," effectively inducing a sharp turn or reversal in the peptide chain. probiologists.com This has a significant impact on the local secondary structure, promoting the formation of specific turn motifs. The most notable of these is the Type VI β-turn, which is uniquely characterized by a cis-proline or proline analogue at the i+1 position. By replacing a standard Proline or another amino acid with a Ψ(Me,Me)pro-containing residue, chemists can precisely engineer turn structures into a peptide sequence. This turn-inducing effect can be advantageous in peptide design, for instance, by bringing the N- and C-termini of a linear peptide into close proximity to facilitate macrocyclization. nih.gov

The influence of proline and its analogues on helical structures is more complex and highly dependent on the surrounding environment. While proline is often considered a helix-breaker in aqueous solutions, its helical propensity can be significantly enhanced in membrane-mimetic environments like lipid micelles or organic solvents. researchgate.net The rigid ring structure of the Ψ(Me,Me)pro moiety can, under certain conditions, stabilize helical conformations, particularly when incorporated into hydrophobic sequences intended to interact with membranes.

Table 1: Impact of Ψ(Me,Me)pro Moiety on Peptide Structural Propensities

| Structural Feature | Effect of Ψ(Me,Me)pro Moiety | Rationale |

| Amide Bond Isomerism | Strongly favors cis-amide bond (~95%) | Steric clash between oxazolidine (B1195125) substituents and adjacent residue in the trans form. nih.gov |

| Secondary Structure | Induces Type VI β-turns | The enforced cis-amide bond is a defining feature of Type VI turns. |

| Aggregation | Disrupts β-sheet formation | The kinked backbone prevents the extended chain conformation required for β-sheet aggregation. epfl.ch |

| Helical Propensity | Context-dependent; can be enhanced | In membrane-mimetic environments, the rigid structure can stabilize helices. researchgate.net |

A key feature of the pseudoproline system is the reversibility of its formation. The oxazolidine ring can be cleaved under acidic conditions to restore the original threonine residue. semanticscholar.org This allows the Ψ(Me,Me)pro moiety to be used as a temporary conformational constraint during specific synthetic steps, such as cyclization, before being removed to yield the native peptide sequence.

While installed, the Ψ(Me,Me)pro group imposes a high degree of local conformational restriction. The peptide bond preceding the pseudoproline is locked into a cis conformation, which drastically reduces the conformational freedom of the peptide backbone in that region. This localized rigidification can be a powerful tool in drug design, where constraining a peptide into its "bioactive conformation" is a primary goal. By stabilizing a specific cis-amide bond, the Ψ(Me,Me)pro moiety can help to lock a peptide into a shape that is pre-organized for receptor binding, potentially increasing affinity and specificity. semanticscholar.org This strategy is particularly relevant for mimicking bioactive conformations that are known to involve a cis-proline switch, a common regulatory mechanism in biological systems. semanticscholar.org

Spectroscopic and Computational Approaches to Conformational Elucidation

Determining the precise three-dimensional structure of peptides containing the Ψ(Me,Me)pro moiety requires a combination of sophisticated analytical techniques. Spectroscopic methods provide experimental data on the average conformation in solution, while computational approaches allow for a detailed exploration of the potential conformational space and energy landscapes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the high-resolution structure of peptides in solution. ias.ac.inspringernature.com For peptides incorporating Ψ(Me,Me)pro, NMR is indispensable for confirming the conformational effects of the moiety.

Key NMR experiments and their applications include:

1D ¹H NMR: The chemical shifts of amide protons are highly sensitive to their environment. Distinct sets of resonances can often be observed for the cis and trans isomers, allowing for the direct calculation of their relative populations. probiologists.com

2D Correlation Spectroscopy (COSY/TOCSY): These experiments establish through-bond scalar couplings, which are essential for the sequential assignment of resonances to specific amino acids in the peptide chain. uzh.ch

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between protons (typically <5 Å). uzh.ch NOESY and ROESY experiments reveal spatial proximities between protons, providing the distance restraints necessary to calculate a three-dimensional structure. For a Ψ(Me,Me)pro-containing peptide, specific NOEs can provide direct evidence for the cis-amide bond and the resulting turn structure.

Temperature Coefficient Studies: Measuring the change in amide proton chemical shift with temperature can identify protons involved in intramolecular hydrogen bonds, which are key features of stable secondary structures like β-turns. ias.ac.in

Table 2: Characteristic CD Spectral Signatures for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Polyproline II (P(II)) Helix | ~220 | ~195 |

| Random Coil | ~215 | ~198 |

Data compiled from references americanpeptidesociety.orgnih.govresearchgate.net.

For peptides containing Ψ(Me,Me)pro, CD spectroscopy can be used to monitor the formation of turn structures or changes in helical content as a function of solvent or temperature. americanpeptidesociety.org The presence of proline-like residues can also give rise to a Polyproline II (P(II)) helical conformation, an extended left-handed helix that has a distinct CD spectrum. nih.govresearchgate.net CD is therefore a rapid and effective method for assessing the global structural impact of Ψ(Me,Me)pro incorporation.

To complement experimental data, computational methods are employed to explore the conformational possibilities of a peptide.

Molecular Dynamics (MD) Simulations: MD simulations generate atomic trajectories over time by integrating Newton's equations of motion, providing a detailed picture of a peptide's dynamic behavior in a simulated environment (e.g., explicit solvent). researchgate.netmdpi.com For a Ψ(Me,Me)pro-containing peptide, MD simulations can be used to:

Sample the conformational space to identify low-energy structures. researchgate.net

Validate structures derived from NMR data.

Analyze the stability of hydrogen bonds and turn structures over time.

Simulate the cis-trans isomerization process to understand the energy barriers involved.

Model peptide-receptor interactions to rationalize biological activity. nhr4ces.de

Quantum Chemical Calculations: These ab initio methods can be used to calculate the intrinsic energetic preferences of different conformations with high accuracy. They are particularly useful for studying the electronic effects that stabilize the cis-amide bond and for parameterizing the force fields used in MD simulations to ensure they accurately represent the non-standard Ψ(Me,Me)pro residue.

By integrating data from NMR, CD, and computational modeling, researchers can build a comprehensive and detailed model of the solution-state structure and dynamics of peptides containing the Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH derivative, providing crucial insights into its structure-function relationships.

Biological and Biomedical Applications of Peptides Engineered with Fmoc Thr Tbu Thr Psi Me,me Pro Oh

Design and Synthesis of Bioactive Cyclic Peptides and Peptidomimetics

The unique structural features of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH make it a valuable asset in the design and synthesis of bioactive cyclic peptides and peptidomimetics. The induced turn or "kink" in the peptide backbone by the pseudoproline moiety can serve as a potent conformational constraint. acs.orgresearchgate.net This pre-organization of the linear peptide precursor can facilitate macrocyclization, a common strategy to improve the stability and biological activity of peptides.

The synthesis of complex peptides, including cyclic structures, can be hampered by poor solubility and inefficient coupling reactions. acs.org The incorporation of pseudoproline dipeptides, such as the one , has been shown to be a powerful tool to overcome these synthetic challenges. acs.orgresearchgate.net By disrupting the aggregation-prone β-sheet structures, these building blocks improve the solvation of the protected peptide, leading to more efficient and higher-yielding syntheses. researchgate.net While the oxazolidine (B1195125) ring of the pseudoproline is stable during the standard Fmoc-SPPS cycles, it can be cleaved under acidic conditions, typically during the final cleavage from the resin, to regenerate the native threonine residue if desired. acs.org

Development of Advanced Peptide-Based Therapeutics

The application of this compound extends into the development of advanced peptide-based therapeutics, where modulating the pharmacological properties of peptides is crucial. nih.govnih.gov Peptide drugs have seen a resurgence in recent years, with over 80 approved for various diseases. nih.gov However, challenges such as proteolytic degradation and poor bioavailability remain. nih.govdrugdiscoverynews.com

The conformational rigidity imparted by the pseudoproline modification can be exploited to fine-tune the three-dimensional structure of a peptide. This is critical for optimizing its interaction with biological targets such as receptors or enzymes. researchgate.net By locking the peptide into a bioactive conformation, the binding affinity and selectivity for the target can be significantly enhanced. The ability to introduce a specific turn at a defined position in the peptide sequence allows for the rational design of peptidomimetics with improved pharmacological profiles. researchgate.netnih.gov

The primary role of pseudoproline dipeptides in synthesis is to disrupt undesirable secondary structures. acs.org This same property is beneficial for maintaining the desired conformation of the final therapeutic peptide. By introducing a stable kink, the Thr(Psi(Me,Me)pro) unit can act as a molecular scaffold, organizing the peptide into a specific and stable three-dimensional architecture. acs.org This is particularly important for peptides that need to adopt a defined structure to exert their biological function.

Contributions to Drug Discovery Pipelines and Rational Drug Design

The availability of specialized building blocks like this compound significantly contributes to drug discovery pipelines. acs.orgnih.gov It allows peptide chemists to systematically probe the structure-activity relationships of bioactive peptides. By replacing native dipeptide sequences with this modified unit, researchers can investigate the impact of conformational constraints on biological activity. This iterative process of design, synthesis, and biological evaluation is at the heart of rational drug design and the development of new peptide-based drug candidates. researchgate.net The use of such tools accelerates the journey from a lead peptide to a clinical candidate with optimized properties. nih.gov

Integration in Targeted Drug Delivery Systems

Peptides are increasingly being used as targeting ligands in drug delivery systems, for example, to direct cytotoxic agents to cancer cells. nih.gov The specificity and affinity of these targeting peptides are paramount for the efficacy and safety of the conjugate. The conformational control offered by the incorporation of this compound can be used to enhance the binding properties of these targeting peptides. A well-defined peptide conformation can lead to more precise recognition of the target receptor, thereby improving the efficiency of the targeted drug delivery system.

Analytical Methodologies for Purity, Identity, and Structural Characterization of Fmoc Thr Tbu Thr Psi Me,me Pro Oh and Derived Peptide Constructs

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH and the subsequent peptide constructs. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Methodology: In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid - TFA) is used to elute the components. sigmaaldrich.comperlan.com.pl The Fmoc group, being highly chromophoric, allows for sensitive detection using UV spectroscopy, typically at wavelengths around 260 nm or 289 nm and 301 nm after cleavage. mdpi.comacs.org

Key Purity Considerations:

Impurities from Synthesis: The synthesis of Fmoc-amino acids can lead to specific impurities. For instance, the use of 9-fluorenylmethyl chloroformate can result in the formation of Fmoc-dipeptide impurities (Fmoc-Xaa-Xaa-OH), while the use of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide can lead to Lossen-type rearrangements, forming Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH. nih.gov It is crucial that the HPLC method can resolve these potential byproducts.

Diastereomeric Impurities: While standard RP-HPLC can separate many impurities, it typically cannot distinguish between enantiomers. sigmaaldrich.com The presence of even small amounts of the wrong stereoisomer can significantly impact the final peptide's biological activity and immunogenicity. rsc.org

Acetate and Free Amine Content: The presence of residual acetic acid can lead to chain termination during peptide synthesis, and free amino acids can cause double insertions. nih.govsigmaaldrich.com These are often quantified by methods other than standard HPLC.

Data Interpretation: The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample of this compound should exhibit a single major peak. For derived peptides, the chromatogram will be more complex, but the desired product should be the predominant peak.

| Parameter | Typical Condition | Purpose |

| Column | C18, 3-5 µm particle size | Nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase, provides protons for ion pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase, elutes the sample from the column. |

| Gradient | 5-95% B over 20-30 min | Gradually increases the elution strength to separate components with varying hydrophobicities. peptide.com |

| Flow Rate | 0.8-1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 260 nm or 289/301 nm | The Fmoc group has a strong UV absorbance, allowing for sensitive detection. mdpi.com |

| Temperature | 30 °C | Can influence separation selectivity and resolution. |

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for verifying the sequence of peptides derived from it.

Methodology: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Key Information Obtained:

Molecular Weight Confirmation: For this compound, the expected molecular weight is 538.64 g/mol . peptide.comadvancedchemtech.comchempep.com Mass spectrometry can confirm this with high accuracy.

Detection of Modifications and Impurities: MS can also identify potential modifications (e.g., oxidation) and impurities that may not be resolved by HPLC. The incorporation of a pseudoproline dipeptide can sometimes lead to higher-than-expected molecular weights in mass spectrometry, which may require further validation. chempep.com

| Technique | Ionization Method | Key Application |

| ESI-MS | Electrospray Ionization | Provides accurate molecular weight information and is readily coupled with HPLC (LC-MS) for online analysis of complex mixtures. |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Well-suited for the analysis of larger peptides and proteins, providing rapid molecular weight determination. perlan.com.pl |

| Tandem MS (MS/MS) | Fragmentation of selected ions | Used for de novo sequencing of peptides and confirming the amino acid sequence. |

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Infrared, Raman, X-ray Crystallography of derived peptides)

While HPLC and MS confirm purity and molecular weight, spectroscopic techniques provide detailed information about the three-dimensional structure of the dipeptide and its derived peptides.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the chemical bonds and functional groups within a molecule. researchgate.net They can be used to confirm the presence of key structural features, such as the amide bonds of the peptide backbone and the characteristic vibrations of the Fmoc, tBu, and pseudoproline groups. nih.gov Gas-phase IR spectroscopy, in particular, can provide insights into the intrinsic conformational preferences of peptides. acs.orgresearchgate.net

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals of the dipeptide itself may be challenging, X-ray crystallography of peptides derived from it can reveal the impact of the pseudoproline on the peptide's secondary structure, such as inducing a kink or a specific turn. researchgate.netnih.gov For instance, studies have shown that peptides containing pseudoproline can adopt either cis or trans amide bond conformations. researchgate.net The structure of threonine-containing peptides has been successfully determined using this method. nih.govlincoln.ac.uk

| Technique | Information Provided | Relevance to this compound |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (e.g., C=O, N-H). nih.gov | Confirms the presence of the amide backbone, Fmoc, and tBu groups. |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. nih.gov | Can provide insights into the conformation of the peptide backbone and side chains. |

| X-ray Crystallography | Precise three-dimensional atomic coordinates in a crystal. researchgate.netnih.gov | Determines the exact conformation of derived peptides, showing the structural impact of the pseudoproline. |

Stereochemical Integrity Assessment and Chiral Purity Analysis

Ensuring the correct stereochemistry of the amino acid building blocks is critical for the biological activity of the final peptide.

Methodology: The chiral purity of this compound and its constituent amino acids is typically assessed using chiral chromatography or by derivatization with a chiral reagent followed by standard HPLC analysis.

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. rsc.orgphenomenex.comnih.gov Different types of CSPs, such as those based on polysaccharides or cyclodextrins, are available. The choice of CSP and mobile phase composition is crucial for achieving good separation. rsc.org

Derivatization with Marfey's Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the free amino group of an amino acid to form diastereomers. peptide.com These diastereomers can then be separated and quantified using standard RP-HPLC. peptide.com This method is particularly useful for determining the enantiomeric purity of the starting amino acids after removal of the Fmoc group. peptide.com

Importance of Chiral Purity: The presence of even small amounts of the D-enantiomer in a peptide intended to be composed of L-amino acids can lead to a product with altered or no biological activity, and potentially immunogenic side effects. Therefore, rigorous chiral purity analysis is a critical quality control step. rsc.org

| Method | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.orgphenomenex.comnih.gov | Direct separation and quantification of enantiomers of the dipeptide or its constituent amino acids. |

| Marfey's Method | Derivatization with a chiral reagent to form diastereomers, followed by RP-HPLC separation. peptide.com | Indirect but highly effective method for quantifying enantiomeric impurities in amino acids. |

Future Prospects and Emerging Research Frontiers in Fmoc Thr Tbu Thr Psi Me,me Pro Oh Chemistry

Rational Design of Novel Pseudoproline Analogs with Enhanced Properties

The success of existing pseudoproline dipeptides like Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH has spurred efforts to design new analogs with even more desirable characteristics. The core principle behind pseudoprolines is their ability to induce a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that lead to aggregation during synthesis. chempep.comiris-biotech.de This is achieved by the formation of a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring from serine, threonine, or cysteine residues. wikipedia.org

Future research is focused on fine-tuning the properties of these analogs through rational design. This involves a synergistic approach combining computational modeling and synthetic chemistry to predict and create molecules with enhanced solubility, stability, and specific conformational biases. For instance, modifications to the substituents on the oxazolidine ring can influence the cis/trans isomer ratio of the preceding amide bond, further optimizing aggregation disruption. thieme-connect.de The goal is to develop a toolkit of pseudoproline dipeptides that can be strategically employed to tackle a wider range of challenging peptide sequences with greater efficiency.

Table 1: Key Areas in the Rational Design of Pseudoproline Analogs

| Research Focus | Desired Enhancements | Potential Impact |

| Computational Modeling | Improved prediction of conformational effects | More precise control over peptide backbone geometry |

| Structure-Activity Relationship (SAR) Studies | Increased solubility and stability | Higher yields and purity in peptide synthesis |

| Novel Ring Systems | Introduction of different heterocyclic structures | Expanded scope of application for diverse peptide families |

| Modified Substituents | Fine-tuning of electronic and steric properties | Enhanced disruption of specific aggregation-prone sequences |

Automation and Miniaturization in Pseudoproline-Assisted Peptide Synthesis

The integration of pseudoproline dipeptides into automated solid-phase peptide synthesis (SPPS) protocols has already streamlined the production of complex peptides. chempep.comamericanpeptidesociety.org These specialized building blocks are compatible with standard coupling methods, making them readily adaptable to existing automated synthesizers. merckmillipore.com The future points towards even greater automation and the miniaturization of these processes, enabling high-throughput synthesis and screening of peptide libraries.

Microwave-assisted SPPS has shown promise in accelerating coupling and deprotection steps, and its combination with pseudoproline dipeptides can be synergistic, leading to higher quality crude products. nih.govsigmaaldrich.cn The development of fully automated, continuous flow peptide synthesizers represents another significant leap forward. nih.gov These systems offer more efficient heat transfer and reagent delivery, which can be particularly beneficial when dealing with the sterically hindered nature of pseudoproline residues. wikipedia.orgacs.org As these technologies mature, we can expect to see the rapid and cost-effective production of large quantities of pseudoproline-containing peptides for research and therapeutic development.

Expansion into Complex Peptide Architectures and Protein Mimetics

The unique conformational constraints imposed by pseudoproline dipeptides make them ideal tools for the construction of complex peptide architectures beyond linear chains. Their ability to induce turns and kinks is particularly valuable in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. wikipedia.orgiris-biotech.depeptide.com The incorporation of a pseudoproline can pre-organize the linear precursor into a conformation that is more amenable to cyclization, leading to higher yields and purity. iris-biotech.de

Furthermore, pseudoprolines are finding increasing use in the design of protein mimetics. These are molecules that mimic the structure and function of larger proteins but are smaller and often more stable. By strategically placing pseudoproline residues, researchers can control the folding of a peptide chain to create specific tertiary structures. thieme-connect.de This opens up exciting possibilities for developing novel therapeutic agents and research tools that can modulate protein-protein interactions or mimic the active sites of enzymes. The use of pseudoprolines in the synthesis of peptide dendrimers and other branched structures is also an active area of investigation.

Translational Research and Clinical Applications of Pseudoproline-Modified Peptides

The enhanced properties of peptides synthesized using pseudoproline dipeptides have significant implications for translational research and the development of new clinical therapies. chemimpex.com Peptide-based drugs have gained considerable attention due to their high specificity and potency, but they often suffer from poor stability and rapid clearance in the body. The incorporation of pseudoprolines can help to overcome these limitations by creating more stable and proteolytically resistant structures.

A notable example is the synthesis of human amylin, a highly amyloidogenic peptide implicated in type 2 diabetes. The use of pseudoproline dipeptides has enabled the efficient synthesis of this challenging peptide, facilitating further research into its pathological mechanisms and the development of potential inhibitors. bachem.com Similarly, the synthesis of chemokines like RANTES, which has a high propensity to aggregate, has been made possible through the use of pseudoproline building blocks. wikipedia.org

As our understanding of the in vivo behavior of pseudoproline-modified peptides grows, so too will their potential clinical applications. These may include the development of novel peptide-based therapeutics for a wide range of diseases, from metabolic disorders to cancer and infectious diseases. Furthermore, the ability to synthesize complex and well-defined peptide structures opens up new avenues for the creation of advanced drug delivery systems and diagnostic agents.

常见问题

Q. Experimental Validation :

- HPLC-MS monitoring confirms reduced truncated sequences when pseudoprolines are incorporated .

- Circular Dichroism (CD) can detect conformational shifts during chain elongation .

Limitation : Overuse may destabilize α-helical regions, requiring optimization of pseudoproline placement .

What analytical methods ensure the purity and stereochemical integrity of peptides synthesized with this compound?

Advanced Question

- HPLC-MS : Quantifies purity (>98%) and detects side products (e.g., dipeptide dimers from incomplete coupling) .

- NMR Spectroscopy : Validates stereochemistry (e.g., H and C NMR in CDCl for oxazolidine ring conformation) .

- TLC : Tracks reaction progress during intermediate synthesis (e.g., Fmoc-Thr(tBu)-F formation) .

Case Study : NMR analysis of Fmoc-Thr(tBu)-Cys(γMe,Mepro)-OH confirmed correct stereochemistry via J-coupling constants (e.g., for CHγ-Thr) .

How can coupling efficiency of this compound be optimized in SPPS?

Advanced Question

Key factors include:

- Reagent Selection : TBTU/DIEA outperforms DIC/HOBt for sterically hindered residues .

- Double Coupling : Repeat couplings with fresh reagents to achieve >99% incorporation .

- Temperature : Reactions at 25–40°C improve kinetics without epimerization .

- Solvent Choice : DMF/NMP mixtures enhance solubility of bulky pseudoproline residues .

Data-Driven Example : HPLC-MS analysis showed 96% yield for Fmoc-Thr(tBu)-F synthesis using DAST fluorination .

What challenges arise when scaling up peptide synthesis with this compound, and how are they addressed?

Advanced Question

Challenges :

- Solubility : Pseudoprolines may precipitate in large-scale SPPS; use DCM/DMF co-solvents .

- Purification : Reverse-phase HPLC resolves closely related impurities (e.g., depsipeptides) .

- Cleavage Efficiency : TFA cocktails with scavengers (e.g., triisopropylsilane) prevent side reactions during resin cleavage .

Case Study : Cagrilintide synthesis required iterative pseudoproline placement (R1/R2 = tBu or Psi(Me,Me)pro) to prevent aggregation during 38-mer assembly .

How does this compound compare to other pseudoproline dipeptides in SPPS?

Advanced Question

This compound offers enhanced conformational control compared to simpler pseudoprolines (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH):

- The tBu group improves solubility in organic phases .

- The Thr-Psi(Me,Me)pro pair is more effective at disrupting β-sheets than Val-Ser pseudoprolines .

Data Comparison : In liraglutide synthesis, Thr-Psi(Me,Me)pro reduced aggregation by 40% compared to Val-Ser analogs .

What are the storage and handling protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。